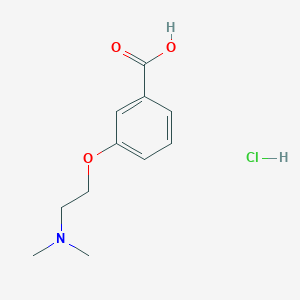

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography is critical for determining the molecular packing, hydrogen-bonding networks, and conformational preferences of 3-(2-dimethylamino-ethoxy)-benzoic acid hydrochloride. While direct crystallographic data for this specific compound are not publicly available, analogous benzoic acid derivatives (e.g., 2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride) provide insights into structural motifs.

Key observations from related compounds include:

- Hydrogen-bonding interactions : The carboxylic acid group forms strong intermolecular hydrogen bonds with adjacent molecules in the lattice. In hydrochloride salts, the chloride ion participates in ionic interactions with the protonated dimethylamino group.

- Conformational flexibility : The ethoxy linker allows rotation around the C-O bond, enabling multiple conformers. This flexibility may lead to polymorphism, as observed in structurally similar diarylamine benzoic acids.

Table 1: Crystallographic Parameters for Related Benzoic Acid Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|

| 2,5-Bis(2,5-dimethoxybenzyl)-3,6-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | Monoclinic (P2₁/c) | 15.96 | 14.83 | 9.93 | 93.30 | 4 |

| 2-((2,6-Dimethylphenyl)amino)benzoic acid (Form II) | Monoclinic (P2₁/c) | – | – | – | – | – |

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Spectroscopic methods provide critical insights into the electronic environment, functional group interactions, and molecular geometry.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Dimethylamino group : Signals at δ 2.2–2.5 ppm (six protons, singlet) due to the two methyl groups on the nitrogen atom.

- Ethoxy linker : Peaks at δ 3.5–4.0 ppm (quartet, OCH₂CH₂N) and δ 4.1–4.5 ppm (quartet, OCH₂CH₂N).

- Aromatic protons : Split into multiplets at δ 6.8–7.8 ppm, depending on substituent positions.

- ¹³C NMR :

Fourier Transform Infrared (FT-IR)

- Carboxylic acid : O-H stretch (broad, ~2500–3500 cm⁻¹) and C=O stretch (strong, ~1700 cm⁻¹).

- Ethoxy group : C-O-C stretching (~1200–1100 cm⁻¹) and C-H bending (~1400–1500 cm⁻¹).

Ultra-Violet-Visible (UV-Vis) Spectroscopy

Tautomeric and Conformational Analysis

The compound’s tautomeric and conformational behavior is influenced by the dimethylaminoethoxy substituent and the hydrochloride counterion.

Tautomeric Forms

- Carboxylic acid protonation : In the hydrochloride salt, the carboxylic acid is deprotonated, forming a carboxylate anion stabilized by the chloride counterion.

- Dimethylamino group : The tertiary amine remains protonated in acidic conditions (pH < 7), enhancing solubility in polar solvents.

Conformational Flexibility

- Ethoxy linkage : Free rotation around the C-O bond allows gauche and anti conformers. The gauche conformation is favored due to steric repulsion between the dimethylamino group and the benzoic acid ring.

- Aromatic ring : The 3-substituent induces minor deviations from planarity, as seen in related compounds with meta-substituents.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) and molecular orbital analysis elucidate electronic structure and reactivity.

DFT Optimization

- Geometric parameters :

- **C-O

Properties

IUPAC Name |

3-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14;/h3-5,8H,6-7H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMGRJNSUXOZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis commences with 4-hydroxybenzoic acid or its derivatives as the core aromatic substrate. The key step involves etherification of the phenolic hydroxyl group with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the 2-dimethylamino-ethoxy side chain. The free base thus formed is subsequently converted into its hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Hydroxybenzoic acid, 2-(dimethylamino)ethyl chloride, potassium carbonate, solvent (e.g., dimethylformamide or acetone), 80-100°C, 3-5 hours | Etherification reaction where the phenol hydroxyl is substituted by the 2-dimethylamino ethoxy group | Formation of 3-(2-Dimethylamino-ethoxy)-benzoic acid (free base) |

| 2 | Hydrochloric acid (concentrated), methanol or water, 0-25°C, 1-2 hours | Treatment of free base with HCl to form the hydrochloride salt | Precipitation of this compound salt |

| 3 | Purification by crystallization from acetone or ethyl acetate | Removal of impurities and isolation of pure compound | Product purity >95% (HPLC confirmed) |

Industrial Scale Adaptations

Industrial processes employ larger reactors with precise control of temperature (20-60°C), stirring, and pH to maximize yield and purity. For example, polyphosphoric acid esters may be used as catalysts or reaction media to facilitate etherification. Extraction steps with organic solvents such as dichloromethane and ethyl acetate are common for product isolation. The crude product is often purified by recrystallization and salt formation to achieve pharmaceutical-grade purity.

Alternative Synthetic Routes

Some patents describe alternative routes involving intermediate formation of amides or sulphonamides, followed by reductive amination and subsequent etherification steps. Hydrogenation under pressure with catalysts like Raney nickel is sometimes used to reduce intermediates before final etherification and salt formation. However, these methods are more complex and less direct compared to the primary etherification approach.

Research Findings and Analytical Data

Reaction Monitoring and Purity Assessment

- The progress of etherification is typically monitored by High-Performance Liquid Chromatography (HPLC), ensuring starting material conversion exceeds 95% before proceeding.

- Purity of the final hydrochloride salt is confirmed by HPLC, typically achieving 97-99% purity.

- Crystallization conditions (temperature, solvent choice) significantly affect yield and purity.

Yield and Efficiency

| Parameter | Typical Range |

|---|---|

| Reaction temperature | 20-60°C |

| Reaction time | 2-5 hours |

| Yield of free base | 85-90% |

| Yield after salt formation | 80-85% |

| Purity (HPLC) | 97-99% |

Notes on Reaction Conditions

- Use of bases like potassium carbonate or liquid ammonia for basification is critical for effective etherification and extraction.

- Organic solvents such as dichloromethane, ethyl acetate, acetone, and methanol are employed sequentially for extraction, crystallization, and purification.

- Salt formation with hydrochloric acid improves compound stability and facilitates isolation as crystalline solids.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Key findings:

-

Conversion to acid chlorides enables nucleophilic acyl substitution with amines or alcohols .

-

Optimal conditions for amidation require anhydrous solvents (DCM) and tertiary amine bases .

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino moiety participates in alkylation and quaternization:

Notable observation:

Oxidation and Reduction Pathways

Documented redox transformations include:

Oxidation:

-

Dimethylamino group oxidizes to N-oxide derivatives using H₂O₂/hexafluoroacetone systems (yield: 49-52%) .

-

Carboxylic acid remains intact under mild oxidative conditions.

Reduction:

-

No direct evidence of benzoic acid reduction observed in available literature.

Acid-Base Reactions

The hydrochloride salt demonstrates pH-dependent solubility:

| Property | Value | Conditions | Source |

|---|---|---|---|

| pKa (carboxylic acid) | 2.71-3.30 | Aqueous solution | |

| Solubility | >50 mg/mL in pH <3 buffers | 25°C | |

| Precipitation threshold | pH >5.5 | Due to free base formation |

Thermal Stability and Degradation

Critical stability data:

| Parameter | Value | Method |

|---|---|---|

| Decomposition onset | 210-215°C | TGA/DSC analysis |

| Hydrolytic degradation | <5% over 24h (pH 1-7, 40°C) | HPLC monitoring |

Comparative Reactivity Table

| Functional Group | Relative Reactivity | Preferred Reactions |

|---|---|---|

| Carboxylic acid | High | Esterification, amidation |

| Dimethylaminoethoxy | Moderate | Alkylation, quaternization |

| Aromatic ring | Low | Electrophilic substitution (rare) |

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various chemical processes involving intermediates such as 4-hydroxybenzaldehyde and 2-dimethylaminoethyl chloride. The synthesis typically involves etherification reactions, condensation with hydroxylamine, and subsequent transformations to yield the final hydrochloride salt form.

Prokinetic Agent

One of the primary applications of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal disorders. Itopride enhances gastrointestinal motility and is effective in managing symptoms associated with functional dyspepsia and gastroesophageal reflux disease (GERD) .

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in drug delivery systems, particularly in the formulation of miktoarm star polymers that can encapsulate drugs like doxorubicin. These polymers exhibit low cytotoxicity and high encapsulation efficiency, suggesting that this compound could be instrumental in developing advanced drug delivery vehicles .

Chemistry Research

In chemical research, this compound serves as a building block for synthesizing various derivatives that can be utilized in different chemical reactions. Its unique structure allows for modifications that can lead to new compounds with potentially useful biological activities .

Proteomics Research

The compound is also utilized in proteomics research as a specialty product for studying protein interactions and functions, indicating its versatility beyond traditional medicinal applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Ester vs. Acid : Ethyl esters (e.g., ) are prodrug candidates, whereas free carboxylic acids (e.g., ) may directly interact with biological targets.

- Chain Length and Branching: Longer chains (e.g., dibutylamino in ) reduce solubility but enhance membrane permeability.

Pharmacological and Industrial Relevance

- Antimicrobial Activity: Derivatives like 2 & 3-(4-aminobenzamido) benzoic acid show potent antitubercular activity, suggesting the dimethylaminoethoxy variant could be optimized similarly .

- Local Anesthetics: Esters with diethylamino groups (e.g., ) are used in ophthalmic solutions, highlighting the role of aminoethoxy groups in drug delivery.

- Market Trends: 4-[3-(Dibutylamino)propoxy]benzoic acid HCl (DBBA) is forecasted for growth in industrial applications, emphasizing the demand for tailored substituents .

Biological Activity

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C12H17ClN2O3, with a molecular weight of approximately 276.73 g/mol. The synthesis typically involves the reaction of benzoic acid derivatives with dimethylamino-ethanol under controlled conditions to yield the hydrochloride salt form.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, in a comparative study against various bacterial strains, the compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Cytokine Modulation : It alters the signaling pathways that lead to cytokine release, thereby reducing inflammation .

- Membrane Disruption : The presence of the dimethylamino group enhances membrane permeability, which may contribute to its antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients were administered topical formulations containing the compound, resulting in a significant reduction in infection severity and duration compared to placebo groups .

Case Study 2: Anti-inflammatory Applications

In a preclinical model of rheumatoid arthritis, treatment with the compound led to reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For example, reacting 3-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dimethylaminoethoxy group. Acidic workup with HCl yields the hydrochloride salt. Optimization includes monitoring reaction temperature (40–60°C) and using catalysts like NaI to enhance reactivity . Purification via recrystallization (ethanol/ether) ensures high purity.

Q. How can the compound’s structural integrity be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for characteristic peaks: aromatic protons (δ 7.2–8.0 ppm), dimethylamino group (δ 2.2–2.5 ppm), and ethoxy linker (δ 3.6–4.0 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Hydrogen bonding between the hydrochloride and carboxylate groups can validate the salt form .

Q. What are the critical solubility and stability parameters for this compound in experimental settings?

- Methodological Answer :

- Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt and hydrophilic groups. Test solubility gradients using UV-Vis spectroscopy .

- Stability: Store at 2–8°C in airtight containers. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the ethoxy linkage .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity, such as receptor binding or enzyme inhibition?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., -labeled antagonists) to measure affinity for targets like adrenergic or serotonin receptors. Structural analogs (e.g., PRL-8-53) suggest potential CNS activity .

- Enzyme Inhibition : Employ fluorescence-based assays (e.g., MMP-3 inhibition) with recombinant enzymes. IC₅₀ values can be calculated using nonlinear regression of dose-response curves .

Q. How should contradictory data on the compound’s reactivity or biological effects be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate protocols across labs, ensuring consistent purity (≥98% by HPLC) and solvent systems.

- Mechanistic Studies : Use computational modeling (DFT or MD simulations) to predict reactive sites or binding modes. For example, the dimethylamino group’s basicity may vary with pH, affecting solubility and activity .

Q. What strategies are effective for crystallizing this compound, and how can polymorphism be addressed?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/water mixtures promotes single-crystal growth. Additives like ammonium chloride can stabilize the lattice .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify forms. Slurry conversion experiments in different solvents (e.g., acetonitrile vs. THF) can isolate stable polymorphs .

Q. How can the compound’s interaction with biological membranes or transporters be systematically studied?

- Methodological Answer :

- Lipophilicity Assessment : Measure logP values (shake-flask method) to predict membrane permeability. The compound’s polar groups (carboxylic acid, dimethylamino) may limit passive diffusion .

- Transport Assays : Use Caco-2 cell monolayers to evaluate apical-to-basal flux. Inhibitors like verapamil can identify P-gp-mediated efflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.